N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyridine core substituted with a trifluoromethyl group at position 6 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a methyl group and an azetidin-3-yl ring, which is linked to a [1,2,4]triazolo[4,3-b]pyridazine system.
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-24(15(27)10-2-3-12(20-6-10)16(17,18)19)11-7-25(8-11)14-5-4-13-22-21-9-26(13)23-14/h2-6,9,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKLFDPFZLDQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound possesses a unique molecular structure characterized by multiple functional groups, including a triazolo-pyridazine moiety and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 347.3739 Da. The presence of the carboxamide group enhances its solubility and interaction with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Azetidine Ring : This is often done via nucleophilic substitution reactions.
- Final Coupling : The triazolo-pyridazine and azetidine moieties are coupled with the pyridine-3-carboxamide structure under controlled conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit substantial antimicrobial activity. For instance, derivatives have shown significant effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The triazolo-pyridazine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Molecular docking studies reveal that the compound can effectively bind to these targets, potentially leading to apoptosis in cancer cells .
The exact mechanism of action is still under investigation but is believed to involve:
- Targeting Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways.
- Interference with Ion Channels : There is potential for interaction with ion channels that regulate cellular excitability and signaling.
Study 1: Antitubercular Activity
A series of substituted derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, several compounds displayed promising results with IC90 values ranging from 3.73 to 4.00 μM . These findings support further exploration into structural modifications to enhance efficacy.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity studies on human embryonic kidney cells (HEK-293) revealed that most active compounds derived from similar structures were nontoxic at therapeutic concentrations . This indicates a favorable safety profile for potential therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50 (μM) | IC90 (μM) | Notes |
|---|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | 3.73 - 4.00 | Significant activity observed |
| Cytotoxicity | HEK-293 Cells | N/A | N/A | Nontoxic at therapeutic concentrations |
| Anticancer | Various Cancer Cell Lines | N/A | N/A | Potential kinase inhibition |
Comparison with Similar Compounds
Target Compound :
- Core : Pyridine-3-carboxamide.
- Key Substituents: 6-Trifluoromethyl (electron-withdrawing, enhances lipophilicity).
Compound :
3-(Difluoromethyl)-N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide
- Core : Pyrazole-4-carboxamide.
- Key Substituents :
- 3-Difluoromethyl (less electronegative than trifluoromethyl but still lipophilic).
- 1-Methyl (steric bulk may influence conformational flexibility).
Compound :
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide
- Core : Thiazole-4-carboxamide.
- 3-Methyl on triazolo-pyridazine (steric modification may alter binding site accessibility).
Molecular Weight and Formula Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Compound | Not reported | Not reported |
| Compound | C20H19N7OS | 405.5 |
The thiazole-containing analog () has a molecular weight of 405.5 g/mol, which may influence solubility and bioavailability compared to the pyridine- and pyrazole-based analogs.
Q & A
Basic Research: Synthesis Optimization
Q: What methodologies are critical for optimizing the synthesis of this compound to ensure high yield and purity? A: Synthesis requires multi-step reactions with precise control of temperature (e.g., 60–100°C for cyclization), pH (neutral to mildly basic), and solvent selection (e.g., dichloromethane or ethanol). Catalysts like palladium or copper complexes may accelerate coupling reactions. Purification via column chromatography or recrystallization is essential to isolate the product, with yields improved by iterative optimization of reaction times and stoichiometry .
Basic Research: Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and heterocyclic protons, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. X-ray crystallography may elucidate stereochemistry, and Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
Advanced Research: Biological Target Identification
Q: How can researchers identify and validate biological targets for this compound? A: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases or GPCRs). Computational docking (AutoDock, Schrödinger) predicts binding modes, followed by cellular assays (e.g., luciferase reporters) to confirm functional modulation. Orthogonal techniques like CRISPR knockdown validate target relevance .
Advanced Research: Structure-Activity Relationship (SAR) Analysis
Q: How can structural modifications enhance the compound’s efficacy or selectivity? A: Compare analogs with variations in the triazolo-pyridazine core, azetidine substituents, or trifluoromethyl groups. For example:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Cyclobutyl substitution | Improved kinase inhibition (IC₅₀ ↓ 40%) | |
| Chloro-phenyl addition | Enhanced anti-inflammatory activity | |
| Piperidine vs. azetidine | Altered bioavailability (LogP ± 0.5) |
Advanced Research: Addressing Data Contradictions
Q: How should conflicting bioactivity data across studies be resolved? A: Replicate assays under standardized conditions (e.g., cell line, dose range). Use orthogonal methods: if a compound shows in vitro inhibition but no cellular effect, assess membrane permeability (PAMPA assay) or metabolic stability (microsomal incubation). Conflicting SAR data may arise from off-target effects; employ proteome-wide profiling (e.g., KinomeScan) .
Advanced Research: Mechanistic Studies
Q: What strategies elucidate the reaction mechanisms of this compound in synthetic or biological contexts? A: Kinetic studies (stopped-flow spectroscopy) track intermediate formation during synthesis. Density Functional Theory (DFT) models transition states for key steps (e.g., triazole ring closure). For biological mechanisms, employ photoaffinity labeling or hydrogen-deuterium exchange (HDX) mass spectrometry to map binding interfaces .
Basic Research: Stability and Storage
Q: What conditions ensure the compound’s stability during storage? A: Store lyophilized powder at -20°C in amber glass vials to prevent photodegradation. Monitor hydrolytic stability via HPLC under accelerated conditions (40°C/75% RH). For solutions, use anhydrous DMSO (sealed under nitrogen) to avoid moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
